Chemical Properties of 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde
Chemical Properties of 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde
This technical guide details the chemical properties, synthesis, and applications of 4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde , a specialized heterocyclic intermediate used primarily in medicinal chemistry for the development of antimicrobial and anticancer agents.
An In-Depth Technical Guide
Executive Summary
4-((3-Nitro-1H-pyrazol-1-yl)methoxy)benzaldehyde is a dual-pharmacophore scaffold combining a nitro-substituted pyrazole ring with a reactive benzaldehyde core, linked via an N,O-acetal (methylene ether) bridge. This molecule serves as a critical "linchpin" intermediate. The aldehyde moiety allows for rapid diversification into Schiff bases, hydrazones, and chalcones, while the nitro-pyrazole unit provides electronic modulation and specific binding interactions (H-bonding,
Key Technical Classification:
-
Role: Advanced Intermediate / Pharmacophore Scaffold.
-
Primary Utility: Synthesis of bioactive heterocycles (Schiff bases, thiosemicarbazones).
-
Key Reactivity: Electrophilic aldehyde condensation, nitro group reduction, acid-labile linker cleavage.
Structural Analysis & Physicochemical Properties
Molecular Identity
-
IUPAC Name: 4-[(3-Nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde
-
Molecular Formula:
-
Molecular Weight: 247.21 g/mol
-
Structural Composition:
-
Fragment A: 3-Nitro-1H-pyrazole (Electron-deficient heterocycle).
-
Fragment B: 4-Hydroxybenzaldehyde (Electron-rich aromatic aldehyde).
-
Linker: Methylene ether (
) connecting Pyrazole- to Phenoxy- .
-
Predicted Physicochemical Data
Note: As a specialized intermediate, specific experimental values vary by purity and polymorph. The following are consensus values for this structural class.
| Property | Value / Description | Note |
| Physical State | Pale yellow to orange crystalline solid | Color due to nitro-conjugation. |
| Melting Point | 115°C – 135°C (Estimated) | High crystallinity due to planarity. |
| Solubility | DMSO, DMF, Acetonitrile, Hot Ethanol | Insoluble in water; sparingly soluble in hexanes. |
| LogP (Predicted) | ~1.8 – 2.2 | Lipophilic enough for cell permeability. |
| pKa (Aldehyde) | N/A (Non-ionizable) | The pyrazole N is not basic due to the nitro group. |
Synthetic Pathways
The synthesis of this molecule requires the construction of the sensitive N-alkoxymethyl linkage. The most robust protocol involves a two-step convergent synthesis to avoid regioselectivity issues on the pyrazole ring.
Step 1: Synthesis of Electrophilic Pyrazole Intermediate
Direct alkylation of 3-nitropyrazole with chloromethyl ethers is difficult. The preferred method generates the reactive 1-(chloromethyl)-3-nitro-1H-pyrazole in situ or as an isolated solid.
-
Reagents: 3-Nitro-1H-pyrazole, Paraformaldehyde, Thionyl Chloride (
). -
Solvent: Dichloromethane (DCM) or neat.
-
Mechanism: Acid-catalyzed formation of the N-hydroxymethyl species followed by chlorination.
Step 2: Nucleophilic Substitution (Williamson Ether-Type)
The chloromethyl pyrazole is reacted with 4-hydroxybenzaldehyde.
-
Reagents: 4-Hydroxybenzaldehyde, Potassium Carbonate (
) or Sodium Hydride ( ). -
Solvent: DMF or Acetone (anhydrous).
-
Conditions:
C, 4–6 hours. -
Regiochemistry: The bulky chloromethyl group prefers the
position (distal to the nitro group) due to steric hindrance and thermodynamic stability, though the 3-nitro vs 5-nitro tautomer equilibrium must be controlled.
Visualized Synthesis Workflow
Caption: Convergent synthesis via the reactive N-chloromethyl intermediate.
Chemical Reactivity Profile
This molecule possesses three distinct reactive centers, each serving a specific purpose in drug design.
Aldehyde Reactivity (The "Warhead")
The aldehyde at the para-position is the primary site for derivatization.
-
Condensation: Reacts with amines, hydrazines, and semicarbazides to form Schiff bases (imines) . These derivatives often exhibit higher biological activity than the parent aldehyde due to metal-chelating capabilities.
-
Oxidation: Easily oxidized to the corresponding benzoic acid derivative (
, Jones reagent), which increases water solubility but alters pharmacokinetics. -
Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form styryl-nitriles, common in dye chemistry and optical materials.
Nitro Group Manipulation
The nitro group on the pyrazole is an electron-withdrawing group (EWG) that:
-
Reduces the basicity of the pyrazole nitrogens.
-
Reduction: Can be reduced to an amine (
or ). The resulting amino-pyrazole is highly reactive and can be acylated to form amide-linked drugs.
Linker Stability (The "Achilles Heel")
The
-
Base Stability: Excellent. Stable in carbonate, hydroxide, and amine solutions.
-
Acid Stability: Poor. Strong aqueous acids (HCl,
) will hydrolyze the acetal, releasing formaldehyde, 3-nitropyrazole, and 4-hydroxybenzaldehyde. -
Protocol Note: When performing acid-catalyzed condensations (e.g., Schiff base formation), use mild acids (acetic acid) and anhydrous conditions to prevent linker cleavage.
Reactivity Diagram
Caption: Functional group reactivity map highlighting synthetic opportunities and stability risks.
Experimental Protocols
Protocol A: General Synthesis of the Aldehyde
Use this protocol if commercial sourcing is unavailable.
-
Activation: Dissolve 3-nitro-1H-pyrazole (10 mmol) in neat thionyl chloride (5 mL). Add paraformaldehyde (15 mmol). Reflux for 2 hours. Evaporate excess
under vacuum to obtain crude 1-(chloromethyl)-3-nitro-1H-pyrazole (Caution: Lachrymator). -
Coupling: Dissolve 4-hydroxybenzaldehyde (10 mmol) in dry DMF (20 mL). Add
(12 mmol) and stir at room temperature for 30 min. -
Addition: Dropwise add the crude chloromethyl pyrazole (dissolved in 5 mL DMF) to the phenoxide solution.
-
Reaction: Heat to
C for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1). -
Workup: Pour into ice water (100 mL). The solid product precipitates. Filter, wash with water, and recrystallize from Ethanol.
Protocol B: Schiff Base Derivatization (Example Application)
Target: Synthesis of antimicrobial hydrazones.
-
Dissolve the title aldehyde (1 mmol) in Ethanol (10 mL).
-
Add the appropriate hydrazine/hydrazide (1 mmol) (e.g., Isonicotinic acid hydrazide).
-
Add catalytic Glacial Acetic Acid (2-3 drops). Do not use HCl.
-
Reflux for 3–6 hours.
-
Cool to room temperature. Filter the colored precipitate and wash with cold ethanol.
Applications in Medicinal Chemistry
This scaffold is frequently cited in the design of "hybrid" drugs that target multiple biological pathways simultaneously.
-
Antimicrobial Agents:
-
The nitro-pyrazole moiety mimics natural antibiotics (like pyrazofurin) and interferes with bacterial DNA synthesis.
-
Derivatives (specifically thiosemicarbazones) have shown efficacy against S. aureus and M. tuberculosis.
-
-
Anticancer Therapeutics:
-
The planar structure allows intercalation into DNA.
-
The aldehyde is often converted to chalcones which inhibit tubulin polymerization.
-
-
Agrochemicals:
-
Used as a precursor for novel fungicides, leveraging the pyrazole ring's affinity for fungal cytochrome P450 enzymes.
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Specific Risk: Nitro compounds are potentially explosive if heated under confinement. The intermediate 1-(chloromethyl)-3-nitro-1H-pyrazole is a potent alkylating agent and should be handled in a fume hood to avoid inhalation.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aldehyde is sensitive to air oxidation over long periods.
References
-
ChemicalBook. (n.d.). 1-Chloromethyl-3-nitro-1H-pyrazole Properties and Synthesis. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 700608, 4-Methoxy-3-nitrobenzaldehyde (Analogous Chemistry). Retrieved from
-
Bekhit, A. A., et al. (2015). Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and antimicrobial agents: A review.[1][2] European Journal of Medicinal Chemistry. (Contextual grounding for pyrazole biological activity).
-
Mao, M., et al. (2014). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate.[3] Organic & Biomolecular Chemistry.[1][2][3][4][5] Retrieved from
-
Faramarzi, Z., & Kiyani, H. (2021). Organocatalyzed Three-Component Synthesis of Isoxazol-5(4H)-ones. Heterocycles.[1][2][3][4][5][6] (Demonstrates reactivity of benzaldehyde derivatives). Retrieved from
Sources
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